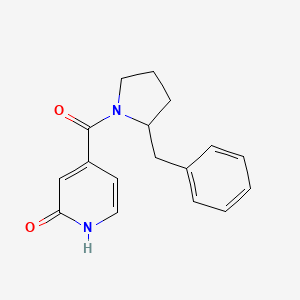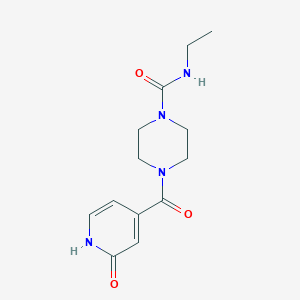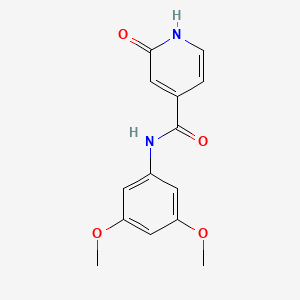![molecular formula C12H16N2O2 B6629291 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinamide riboside (NR) family and is known to play a vital role in various biological processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a vital role in various biological processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide activates various enzymes that are involved in cellular metabolism and energy production.
Biochemical and Physiological Effects:
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide in lab experiments is its ability to activate the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is that it can be expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for research on 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide. One potential area of research is its potential application in the treatment of metabolic disorders such as obesity and type 2 diabetes. It is also being studied for its potential anti-aging and neuroprotective properties. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound in various scientific research areas.
Conclusion:
In conclusion, 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It has various potential applications in different scientific research areas, including metabolic disorders, anti-aging, and neuroprotection. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound.
Synthesis Methods
The synthesis of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves the reaction of 3-hydroxypyridine-4-carboxylic acid with 1-methylcyclobutanemethanamine. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation processes.
Scientific Research Applications
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential application in various scientific research areas. It is known to activate the nicotinamide adenine dinucleotide (NAD+) pathway, which plays a crucial role in cellular metabolism and energy production. This compound has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.
properties
IUPAC Name |
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(4-2-5-12)8-14-11(16)9-3-6-13-7-10(9)15/h3,6-7,15H,2,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHRZXBAVOLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNC(=O)C2=C(C=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,6-Dichlorophenoxy)ethyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629208.png)

![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)

![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)


